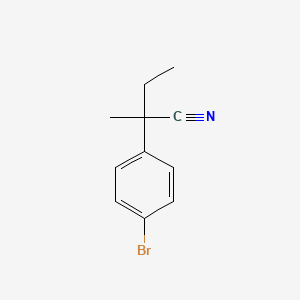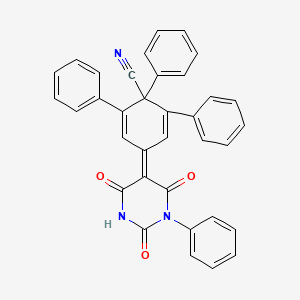
1,2,6-Triphenyl-4-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)cyclohexa-2,5-diene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes multiple aromatic rings and functional groups, making it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cycloaddition Reactions: Formation of the cyclohexadiene ring through Diels-Alder reactions.
Nitrile Formation: Introduction of the carbonitrile group via nucleophilic substitution or addition reactions.
Phenylation: Attachment of phenyl groups through Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitrile or carbonyl groups to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
類似化合物との比較
Similar Compounds
2,5-Cyclohexadiene-1-carbonitrile: A simpler analog without the additional phenyl and pyrimidinylidene groups.
1,2,6-Triphenyl-4-(tetrahydro-2,4,6-trioxo-1-phenyl-5(2H)-pyrimidinylidene): A related compound with a similar core structure but different substituents.
Uniqueness
2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
87031-32-1 |
|---|---|
分子式 |
C35H23N3O3 |
分子量 |
533.6 g/mol |
IUPAC名 |
1,2,6-triphenyl-4-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)cyclohexa-2,5-diene-1-carbonitrile |
InChI |
InChI=1S/C35H23N3O3/c36-23-35(27-17-9-3-10-18-27)29(24-13-5-1-6-14-24)21-26(22-30(35)25-15-7-2-8-16-25)31-32(39)37-34(41)38(33(31)40)28-19-11-4-12-20-28/h1-22H,(H,37,39,41) |
InChIキー |
VNGDVIJHQBJNBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4)C=C(C2(C#N)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)
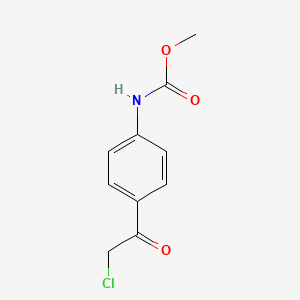
![Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B13992158.png)
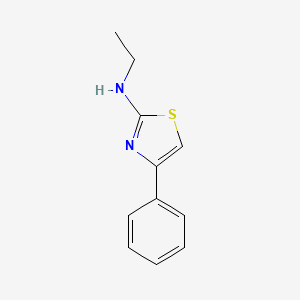
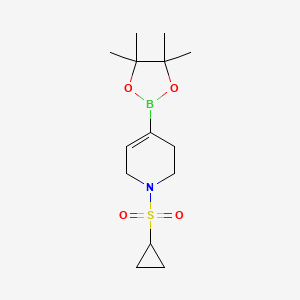
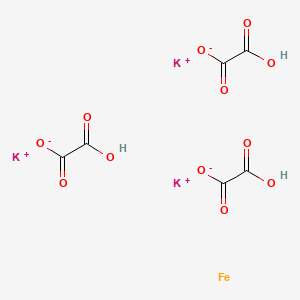
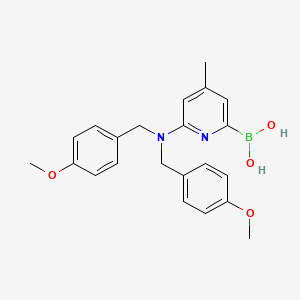
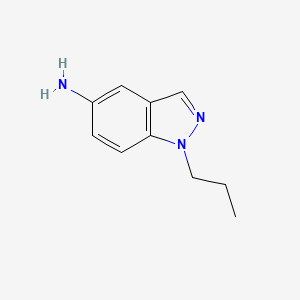
![2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal)](/img/structure/B13992200.png)

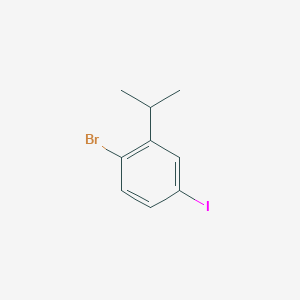
![1-[(4-Methoxyphenyl)methylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B13992218.png)
![3-[4-(2-Aminoethylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13992221.png)
